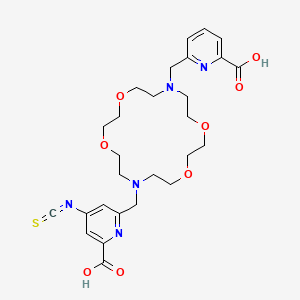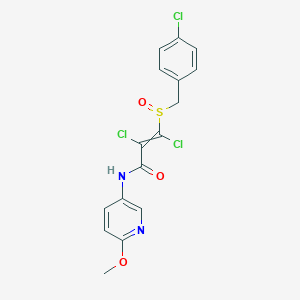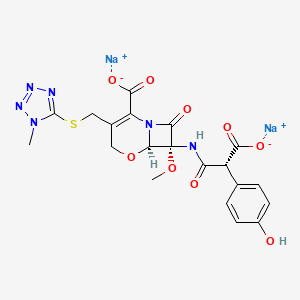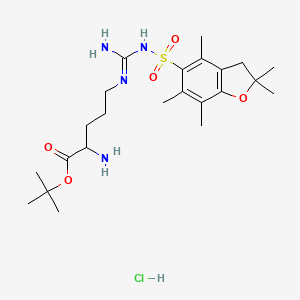
H-Arg(Pbf)-OtBu HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Arg(Pbf)-OtBu HCl, also known as tert-butyl N-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl-L-argininate hydrochloride, is a derivative of the amino acid arginine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(Pbf)-OtBu HCl typically involves the protection of the arginine molecule with the pentamethylbenzofuran (Pbf) group and the tert-butyl (OtBu) group. The process begins with the protection of the guanidine group of arginine using the Pbf group. This is followed by the protection of the carboxyl group with the OtBu group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale solid-phase peptide synthesis (SPPS). This method allows for the efficient and reproducible synthesis of peptides with high purity. The choice of resin, solvents, and reaction conditions are optimized to minimize side reactions and maximize yield .
化学反応の分析
Types of Reactions
H-Arg(Pbf)-OtBu HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The protective groups (Pbf and OtBu) can be selectively removed under acidic conditions to yield the free arginine molecule.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in peptide synthesis.
Coupling Reactions: It is commonly used in peptide coupling reactions where the protected arginine is incorporated into a growing peptide chain.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is often used to remove the Pbf and OtBu protective groups.
Coupling Reagents: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
The major products formed from the reactions involving this compound are peptides with arginine residues. The removal of protective groups yields free arginine, which can then participate in further peptide synthesis or other biochemical reactions .
科学的研究の応用
H-Arg(Pbf)-OtBu HCl has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions by incorporating arginine residues into peptides.
Medicine: It is used in the development of peptide-based therapeutics, including drugs that target specific proteins or pathways.
Industry: The compound is used in the production of peptide-based materials and coatings
作用機序
The mechanism of action of H-Arg(Pbf)-OtBu HCl involves its role as a protected arginine derivative in peptide synthesis. The protective groups (Pbf and OtBu) prevent unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, the protective groups are removed under acidic conditions, yielding the free arginine residue. This allows for the incorporation of arginine into peptides without compromising the integrity of the peptide chain .
類似化合物との比較
Similar Compounds
H-Arg(Pbf)-OMe HCl: Methyl N-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl-L-argininate hydrochloride.
H-Arg(Pbf)-OH: N-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl-L-arginine.
Uniqueness
H-Arg(Pbf)-OtBu HCl is unique due to its specific protective groups, which offer a balance between stability and ease of removal. The tert-butyl group provides steric hindrance, protecting the carboxyl group, while the Pbf group protects the guanidine group. This combination makes it particularly useful in peptide synthesis, where selective deprotection is crucial .
特性
分子式 |
C23H39ClN4O5S |
|---|---|
分子量 |
519.1 g/mol |
IUPAC名 |
tert-butyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
InChI |
InChI=1S/C23H38N4O5S.ClH/c1-13-14(2)19(15(3)16-12-23(7,8)31-18(13)16)33(29,30)27-21(25)26-11-9-10-17(24)20(28)32-22(4,5)6;/h17H,9-12,24H2,1-8H3,(H3,25,26,27);1H |
InChIキー |
WKCFBQLFXPHSBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



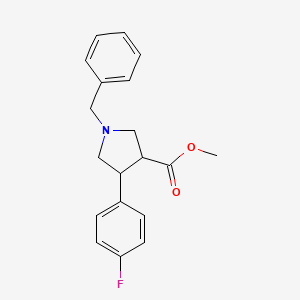

![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
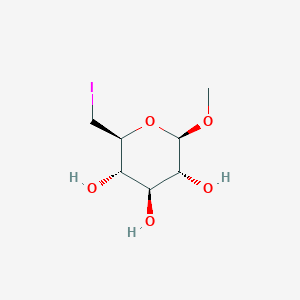
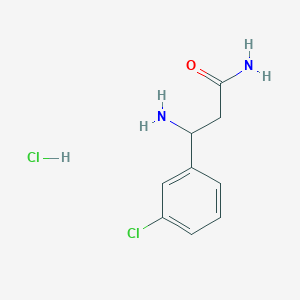

![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
